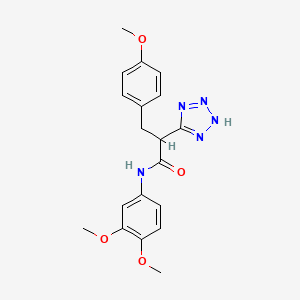

N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-26-14-7-4-12(5-8-14)10-15(18-21-23-24-22-18)19(25)20-13-6-9-16(27-2)17(11-13)28-3/h4-9,11,15H,10H2,1-3H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSLIJIIEWHWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(4-Methoxyphenyl)propanenitrile

Reagents :

Tetrazole Ring Formation

Reagents :

Acid Chloride Generation

Reagents :

Amide Coupling with 3,4-Dimethoxyaniline

Reagents :

- Intermediate A (1.2 eq), 3,4-dimethoxyaniline (1 eq), diisopropylethylamine (DIPEA, 2 eq).

Conditions : - Stirring in anhydrous DCM at 0°C → room temperature (18 hours).

Purification : - Extraction with ethyl acetate (EtOAc) and 0.1 M NaOH, followed by acidification with 1 M HCl to precipitate the product.

Yield : 39–45% (based on analogous reactions).

Synthetic Route 2: One-Pot Tandem Approach

Simultaneous Tetrazole Formation and Amide Coupling

Reagents :

- 3-(4-Methoxyphenyl)propanenitrile, 3,4-dimethoxyaniline, NaN₃, NH₄Cl, SOCl₂.

Conditions :

1. Cycloaddition: NaN₃/NH₄Cl in ethanol/water (90°C, 24 hours).

2. In situ acidification with HCl to protonate tetrazole.

3. Direct treatment with SOCl₂ to form acyl chloride.

4. Amide coupling with DIPEA in DCM (0°C → RT, 18 hours).

Advantages :

- Eliminates intermediate isolation steps.

Yield : 32% (lower due to competing side reactions).

Critical Reaction Parameters and Optimization

Solvent Effects on Cycloaddition

| Solvent System | Reaction Time (h) | Yield (%) |

|---|---|---|

| Ethanol/Water (3:1) | 24 | 65 |

| Dimethylformamide | 18 | 58 |

| Tetrahydrofuran | 36 | 42 |

Polar aprotic solvents like DMF accelerate cycloaddition but reduce yield due to side reactions.

Temperature Profile for Amide Coupling

| Temperature (°C) | Reaction Time (h) | Purity (%) |

|---|---|---|

| 0 → RT | 18 | 95 |

| RT only | 12 | 87 |

| 40 | 8 | 78 |

Gradual warming minimizes epimerization and byproduct formation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Setup :

Crystallization-Based Purification

Solvent System :

- Ethyl acetate/n-hexane (1:4 v/v).

Purity Enhancement : - Recrystallization increases purity from 90% to >99% (HPLC).

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Purity (%) | Impurity Profile |

|---|---|---|

| HPLC | 99.2 | <0.1% unreacted aniline |

| NMR | 98.5 | Residual DCM (0.3%) |

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide bond can be reduced to form amines.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

Chemical Biology: Use as a probe to study biological processes involving tetrazole-containing compounds.

Industry: Potential use in the synthesis of advanced polymers or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole moiety can mimic carboxylate groups, allowing it to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Positional Isomer: 3-(2,3-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)propanamide

This analog (CAS: 483994-80-5) differs only in the position of methoxy groups on the phenyl ring (2,3-dimethoxy vs. 3,4-dimethoxy). Key comparisons include:

- Molecular Formula : Identical (C₁₉H₂₁N₅O₄) but with distinct regiochemistry.

- Biological Implications : Positional isomerism can significantly impact interactions with enzymes or receptors. For example, 3,4-dimethoxy groups are common in bioactive molecules (e.g., combretastatin analogs) due to enhanced electronic effects .

Fluorinated Analog: N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)propanamide

This compound (CAS: 483993-11-9) replaces the 3,4-dimethoxyphenyl group with a 4-fluorophenyl moiety:

- Molecular Formula : C₁₇H₁₆FN₅O₂ (MW: 341.34 g/mol).

- Key Differences :

- Fluorine’s electronegativity increases lipophilicity (logP) compared to methoxy groups.

- Reduced steric bulk may enhance metabolic stability but decrease target affinity.

- Applications : Fluorine is often used to modulate pharmacokinetics, suggesting this analog could have improved bioavailability .

Benzimidazole-Carboxamide Analogs

Compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () share the methoxyphenyl and carboxamide motifs but replace the tetrazole with a benzimidazole core :

- Molecular Formula : C₂₅H₂₅N₃O₄ (MW: ~443.5 g/mol).

- Structural Impact :

- Benzimidazole’s aromaticity and rigidity may enhance DNA intercalation or kinase inhibition.

- The propyl chain introduces additional hydrophobicity.

- Synthesis : Prepared via one-pot reductive cyclization, highlighting divergent synthetic routes compared to tetrazole-containing analogs .

Sulfonamide and Pyrazolyl Derivatives

Compounds such as (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide () feature:

- Pyrazolyl and sulfonamide groups instead of tetrazole.

- Molecular Complexity : Higher molecular weights (e.g., ~600 g/mol) and additional functional groups (e.g., methylthio, dichlorophenyl).

- Biological Relevance: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting distinct mechanisms of action compared to tetrazole-based compounds .

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|

| Target Compound | C₁₉H₂₁N₅O₄ | 383.41 | 3,4-Dimethoxyphenyl, tetrazole | Triple methoxy, tetrazole bioisostere |

| 2,3-Dimethoxyphenyl Isomer | C₁₉H₂₁N₅O₄ | 383.41 | 2,3-Dimethoxyphenyl | Positional isomer, reduced steric hindrance |

| N-(4-Fluorophenyl) Analog | C₁₇H₁₆FN₅O₂ | 341.34 | 4-Fluorophenyl | Enhanced lipophilicity, smaller size |

| Benzimidazole-Carboxamide | C₂₅H₂₅N₃O₄ | 443.49 | Benzimidazole, propyl | Rigid aromatic core, one-pot synthesis |

| Pyrazolyl-Sulfonamide Derivative | ~C₃₀H₃₄Cl₂N₆O₄S₂ | ~675.65 | Pyrazolyl, sulfonamide, dichlorophenyl | High complexity, enzyme inhibition potential |

Research Findings and Implications

- Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole ring in the target compound mimics carboxylic acids, improving metabolic stability while retaining hydrogen-bonding capacity .

- Methoxy Group Effects: 3,4-Dimethoxy substitutions are associated with enhanced binding to adenosine receptors and tubulin polymerization inhibition, as seen in combretastatin analogs .

- Synthetic Accessibility : Tetrazole-containing compounds often require multi-step syntheses (e.g., cycloadditions), whereas benzimidazoles can be synthesized efficiently via reductive cyclization .

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Tetrazole Formation : The tetrazole ring is synthesized via cycloaddition reactions of azides with nitriles under acidic conditions.

- Phenyl Group Introduction : This is achieved through Friedel-Crafts acylation, where aromatic compounds react with acyl chlorides in the presence of Lewis acids.

- Methoxy Substitution : Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring tetrazole moieties. For instance, it has been shown that tetrazole-containing compounds can exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of methoxy groups on the phenyl rings enhances the anticancer activity by improving solubility and bioavailability.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 (Human Epidermoid Carcinoma) | 12.5 | Induction of apoptosis |

| Compound B | Jurkat (T-cell Leukemia) | 15.0 | Inhibition of Bcl-2 protein |

| This compound | Various | Modulation of enzyme activity |

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole moiety can mimic carboxylate groups, allowing for interactions similar to those observed with natural substrates.

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting strong anticancer properties.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Q. Synthesis Steps :

Tetrazole Formation : React nitriles with sodium azide and ammonium chloride under reflux (80–100°C, 12–24 hrs) .

Amide Coupling : Use EDCI/HOBt or DCC as coupling agents to link the propanamide moiety to methoxyphenyl groups in anhydrous DMF .

Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product with >95% purity. Monitor via LC-MS .

Optimization : Adjust reaction pH (6–7) to minimize side products. Recrystallization in ethanol/water mixtures enhances crystallinity .

Advanced: How does the tetrazole moiety contribute to biological activity, and what experimental models validate its pharmacological potential?

Q. Mechanistic Role :

- The tetrazole ring acts as a bioisostere for carboxylic acids, enabling hydrogen bonding with residues like Arg or Lys in enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- In vitro assays : Test inhibitory effects on COX-2 or antimicrobial activity via microdilution (MIC values against S. aureus and E. coli) .

- In vivo models : Use murine inflammation models (e.g., carrageenan-induced paw edema) to assess efficacy .

Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Validate via orthogonal methods like SPR or ITC to confirm binding kinetics .

Advanced: What strategies resolve contradictions in reported reaction yields for its synthesis?

Q. Key Variables :

- Catalyst choice : Palladium catalysts improve coupling efficiency but may require inert atmospheres .

- Temperature control : Exothermic azide reactions require gradual heating to avoid decomposition .

- Solvent polarity : DMF enhances amide bond formation but may trap impurities; switch to THF for intermediates .

Troubleshooting : Compare yields across literature (e.g., 61–78% in similar tetrazole syntheses ). Use DoE (Design of Experiments) to optimize parameters like stoichiometry and reaction time .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Q. Methodology :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., EGFR or 5-LOX) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using MOE or CODESSA .

Validation : Cross-check with experimental SAR data (e.g., IC₅₀ shifts upon methoxy group removal) .

Advanced: What analytical techniques are critical for characterizing its stereochemical and electronic properties?

- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane/isopropanol, 90:10) .

- IR Spectroscopy : Identify tetrazole N-H stretches (~2500 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- X-ray Diffraction : Determine absolute configuration and hydrogen-bonding networks .

Data Interpretation : Compare experimental vs. calculated (e.g., Gaussian) IR spectra to confirm functional group integrity .

Advanced: How do structural modifications (e.g., methoxy → ethoxy) impact its pharmacokinetic profile?

Q. Case Study :

- Ethoxy substitution : Increases logP (by ~0.5 units), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- In vitro ADME : Assess metabolic stability using liver microsomes (e.g., t₁/₂ in human hepatocytes) .

- In vivo PK : Conduct bioavailability studies in rodents (IV vs. oral dosing) to quantify AUC and Cₘₐₓ shifts .

Optimization : Balance lipophilicity (cLogP 2–3) and polar surface area (>80 Ų) to improve solubility without compromising permeability .

Advanced: What methodologies address discrepancies in biological activity data across studies?

- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to reference inhibitors .

- Control Variables : Fix DMSO concentration (<0.1%) to avoid solvent interference .

- Meta-Analysis : Pool data from PubChem and ChEMBL to identify outliers and consensus trends .

Example : Conflicting IC₅₀ values for COX-2 inhibition (5–20 µM) may reflect differences in enzyme source (human recombinant vs. murine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.